![molecular formula C4H12N2O2 B14230666 [(2-Aminoethyl)azanediyl]dimethanol CAS No. 623173-08-0](/img/structure/B14230666.png)
[(2-Aminoethyl)azanediyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a liquid at room temperature and is highly soluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2-Aminoethyl)azanediyl]dimethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . The general reaction is as follows:
Ethylenediamine+Ethylene oxide→N,N-Bis(2-hydroxyethyl)ethylenediamine
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Aminoethyl)azanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
[(2-Aminoethyl)azanediyl]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(2-Aminoethyl)azanediyl]dimethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethanolamine: Similar in structure but with different functional groups.
Ethylenediamine: The parent compound used in the synthesis of [(2-Aminoethyl)azanediyl]dimethanol.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and ability to form hydrogen bonds make it particularly useful in biochemical and industrial contexts .
Propiedades
Número CAS |
623173-08-0 |
|---|---|
Fórmula molecular |
C4H12N2O2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
[2-aminoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6(3-7)4-8/h7-8H,1-5H2 |
Clave InChI |
OWRRVTILKGFXRZ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CO)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


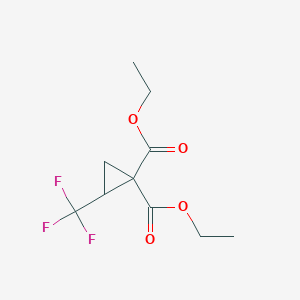
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
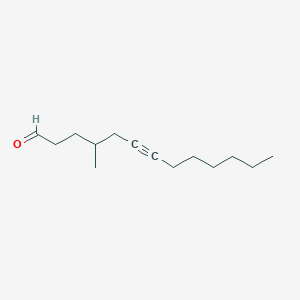
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
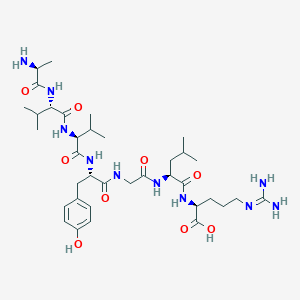
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
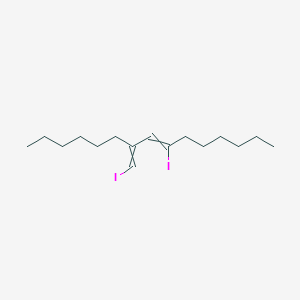
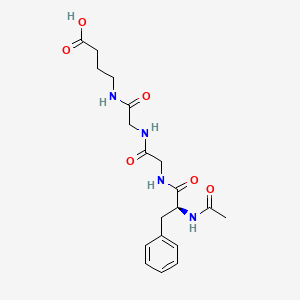
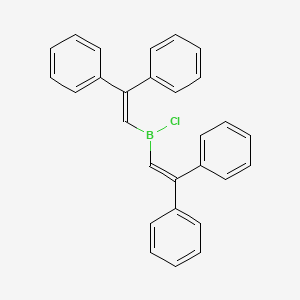
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
